molecular formula C9H13BO4 B14027937 2,4-Dimethoxy-5-methylphenylboronic acid

2,4-Dimethoxy-5-methylphenylboronic acid

Cat. No.: B14027937
M. Wt: 196.01 g/mol
InChI Key: ZQDJFKZUGAMWQQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-methylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two methoxy groups and one methyl group. The molecular formula of this compound is C9H13BO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-dimethoxy-5-methylphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).

    Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd, Pt).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Protodeboronation: De-boronated aromatic compounds.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Methylphenylboronic acid
  • 2,4-Dimethoxyphenylboronic acid

Uniqueness

2,4-Dimethoxy-5-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

IUPAC Name

(2,4-dimethoxy-5-methylphenyl)boronic acid

InChI

InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5,11-12H,1-3H3

InChI Key

ZQDJFKZUGAMWQQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OC)OC)C)(O)O

Origin of Product

United States

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